molecular formula C5H2BrNS B6227761 4-bromo-2-ethynyl-1,3-thiazole CAS No. 2284094-92-2

4-bromo-2-ethynyl-1,3-thiazole

Cat. No.: B6227761
CAS No.: 2284094-92-2
M. Wt: 188.05 g/mol
InChI Key: FMXJUEWQEOSIGR-UHFFFAOYSA-N
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Description

4-bromo-2-ethynyl-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 4-position and an ethynyl group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-ethynyl-1,3-thiazole typically involves the bromination of 2-ethynyl-1,3-thiazole. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the 4-position . Another method involves the reaction of 2-ethynyl-1,3-thiazole with N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-ethynyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Mechanism of Action

The mechanism of action of 4-bromo-2-ethynyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Properties

CAS No.

2284094-92-2

Molecular Formula

C5H2BrNS

Molecular Weight

188.05 g/mol

IUPAC Name

4-bromo-2-ethynyl-1,3-thiazole

InChI

InChI=1S/C5H2BrNS/c1-2-5-7-4(6)3-8-5/h1,3H

InChI Key

FMXJUEWQEOSIGR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC(=CS1)Br

Purity

95

Origin of Product

United States

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